

Comparative Analysis of Dinosam and Other Mitochondrial Uncouplers: A Guide for Researchers

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Compound of Interest

Compound Name: *Dinosam*

Cat. No.: *B1213061*

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This guide provides a comprehensive comparison of the biological effects of **Dinosam**, a dinitrophenol herbicide, and other mitochondrial uncoupling agents. It is intended for researchers, scientists, and drug development professionals interested in the mechanism and quantitative effects of these compounds on cellular respiration. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways.

Introduction to Mitochondrial Uncoupling

Mitochondrial uncoupling agents are molecules that disrupt the coupling between the electron transport chain and oxidative phosphorylation. This process normally generates a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP. Uncouplers dissipate this proton gradient, causing the energy to be released as heat instead of being used for ATP production. This leads to an increase in oxygen consumption as the electron transport chain attempts to compensate for the reduced ATP synthesis.

Dinosam, a member of the dinitrophenol family of herbicides, functions as such an uncoupler. Understanding its biological effects in comparison to other well-characterized uncouplers is crucial for various research applications, including the study of metabolic regulation and the development of potential therapeutic agents.

Comparative Biological Effects of Mitochondrial Uncouplers

The following table summarizes quantitative data on the biological effects of **Dinosam** and two common alternative uncouplers: 2,4-Dinitrophenol (DNP) and Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP). The data is compiled from various peer-reviewed studies.

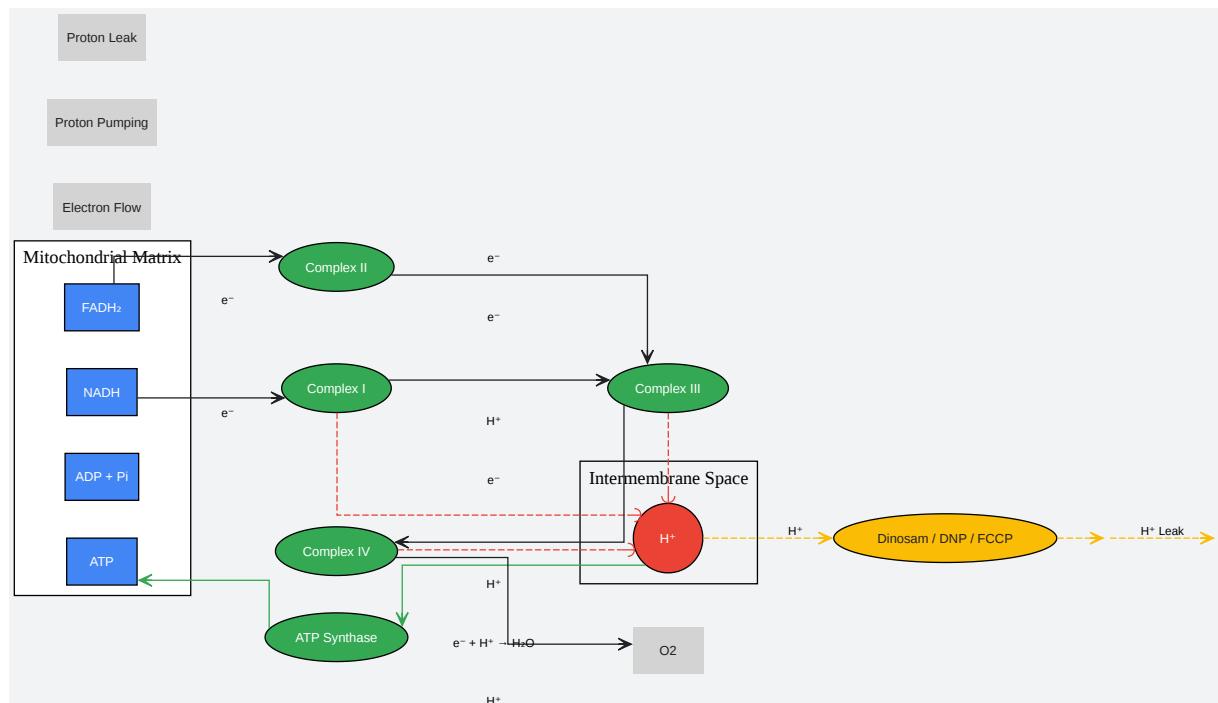
Compound	Chemical Class	Organism/System	Endpoint	Quantitative Value	Reference
Dinosam	Dinitrophenol	-	-	Data not available in peer-reviewed comparative studies	-
2,4-Dinitrophenol (DNP)	Dinitrophenol	Rat liver mitochondria	State 4 Respiration Stimulation	EC50: ~50 μ M	[1]
2,4-Dinitrophenol (DNP)	Broiler chickens	Body Fat Reduction	Significant decrease at >200 mg/kg diet		[2]
2,4-Dinitrophenol (DNP)	Young Rats	Acute Oral Toxicity (NOAEL)	20 mg/kg/day		[3]
Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP)	Phenylhydrazone	Isolated mouse liver mitochondria	Uncoupling Activity	EC50: 0.04 μ M	[4]
Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP)	BHK21 cells	Microtubule Disruption	Complete disruption after 60 min		[5][6]

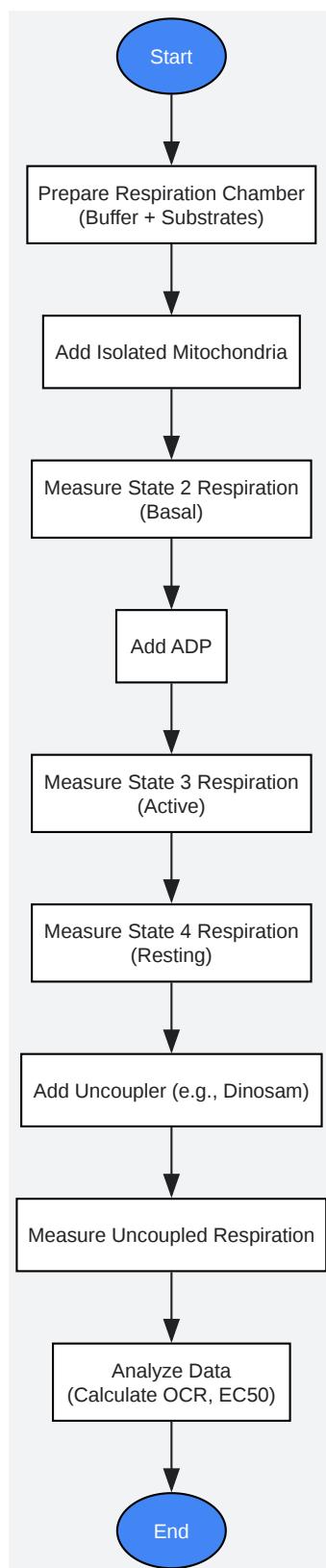
Note: While **Dinosam** is known to be an uncoupler of oxidative phosphorylation, specific quantitative data from direct comparative peer-reviewed studies with other uncouplers is not

readily available. The data for DNP, a closely related dinitrophenol, is provided as a surrogate for comparison.

Signaling Pathway: Uncoupling of Oxidative Phosphorylation

The primary signaling pathway affected by **Dinosam** and other uncouplers is the mitochondrial electron transport chain. The following diagram illustrates how these agents disrupt the proton gradient.





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